molecular formula C7H3F3N2S B11759191 4-(Trifluoromethylthio) nicotinonitrile

4-(Trifluoromethylthio) nicotinonitrile

Cat. No.: B11759191
M. Wt: 204.17 g/mol
InChI Key: KIWFBSMOOASFRY-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio) nicotinonitrile is an organic compound characterized by the presence of a trifluoromethylthio group attached to a nicotinonitrile structure

Preparation Methods

The synthesis of 4-(Trifluoromethylthio) nicotinonitrile typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under stirring conditions at a temperature range of 50-100°C for 3-9 hours. Cyclization occurs under the influence of a catalyst, which can be sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide . This method is advantageous due to the availability of raw materials and the simplicity of the process, making it suitable for industrial production.

Chemical Reactions Analysis

4-(Trifluoromethylthio) nicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include copper complexes, which facilitate the trifluoromethylation or trifluoromethylthiolation processes . The major products formed from these reactions vary based on the specific conditions and reagents employed.

Scientific Research Applications

4-(Trifluoromethylthio) nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Trifluoromethylthio) nicotinonitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethylthio group can modulate the activity of enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

4-(Trifluoromethylthio) nicotinonitrile can be compared with other nicotinonitrile derivatives such as:

  • 3-Cyano-4-(trifluoromethyl)pyridine
  • 4-(Thiophen-2-yl)nicotinonitrile
  • Nicotinonitrile (3-cyanopyridine)

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

4-(trifluoromethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-1-2-12-4-5(6)3-11/h1-2,4H

InChI Key

KIWFBSMOOASFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1SC(F)(F)F)C#N

Origin of Product

United States

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